7H-DIBENZO(a,g)CARBAZOLE

Descripción general

Descripción

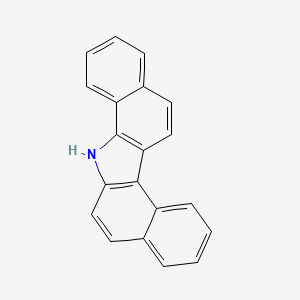

7H-Dibenzo(a,g)carbazole: is a polycyclic aromatic hydrocarbon with the molecular formula C20H13N . It is known for its complex structure, consisting of two benzene rings fused to a carbazole moiety. This compound is found in tobacco smoke, fossil fuels, and other organic combustion products. It is recognized as a potent mouse lung carcinogen and a potential human carcinogen .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo(a,g)carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminobiphenyl derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: It is primarily encountered as a byproduct in the combustion of organic materials .

Análisis De Reacciones Químicas

Oxidation Reactions

7H-Dibenzo(a,g)carbazole undergoes oxidation to form reactive intermediates and derivatives. Key pathways include:

Aromatic Oxidation

-

Reagents : Titanium tetrachloride (TiCl₄) and triethylamine (Et₃N) facilitate oxidation under mild conditions, yielding fully aromatic derivatives such as dibenzo(a,g)carbazole.

-

Conditions : Reactions typically occur at room temperature in dichloromethane (DCM) or tetrahydrofuran (THF).

Metabolic Oxidation

-

Enzymatic Activation : Cytochrome P450 enzymes (e.g., CYP1A1) oxidize the compound to o-quinones, which act as Michael acceptors. These intermediates form stable and depurinating DNA adducts .

-

Products : Hydroxylated metabolites (e.g., 2-OH-DBC, 4-OH-DBC) are generated, with mutagenic activity linked to nitrogen-associated derivatives .

Substitution Reactions

Electrophilic substitution occurs at the nitrogen atom or aromatic rings:

N-Methylation

-

Reagents : Methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C.

-

Product : N-Methyl-7H-dibenzo(a,g)carbazole, which exhibits enhanced mutagenicity compared to the parent compound.

Halogenation

-

Reagents : Bromine (Br₂) or chlorine (Cl₂) in acetic acid under acidic conditions.

-

Product : Halogenated derivatives at positions 3 and 4 of the carbazole ring.

Metabolic Activation and DNA Adduct Formation

This compound’s carcinogenicity stems from its ability to form DNA adducts through metabolic activation:

Reduction Reactions

Reduction pathways are less common but critical for detoxification studies:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ether.

-

Product : Partially reduced dihydro derivatives, which show decreased mutagenic activity compared to oxidized forms .

Comparative Reactivity and Biological Impact

| Reaction Type | Mutagenic Potential | Carcinogenic Risk | Key References |

|---|---|---|---|

| Oxidation | High (via DNA adducts) | Confirmed (rodent models) | |

| N-Methylation | Moderate | Suspected | |

| Halogenation | Low | Not studied |

Research Implications

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

DBC is primarily known for its role as a hepatocarcinogen in animal models, particularly mice. Studies have shown that DBC induces liver tumors and other malignancies when administered through various routes, including oral and intraperitoneal injection.

Case Study: Carcinogenicity in Mice

- A pivotal study by Armstrong and Bonser (1950) demonstrated that DBC administered to mice resulted in a high incidence of forestomach tumors . The study involved male and female mice receiving doses of DBC via gavage.

- Findings :

- Male CBA mice had an average total dose of 13.1 mg, with a tumor incidence of 21 out of 30.

- Female Strong A mice received an average total dose of 17.2 mg, showing significant tumor development.

Table: Incidence of Forestomach Tumors in Mice Administered DBC

| Strain | Sex | Total Dose (mg) | Average Treatment (weeks) | Forestomach Tumors |

|---|---|---|---|---|

| CBA | Male | 13.1 | 30.1 | 21/30 |

| Strong A | Female | 17.2 | 30.1 | Data not specified |

These findings highlight DBC's role as a potent carcinogen and underscore the need for further research into its mechanisms of action.

Genotoxicity Research

DBC has been shown to exhibit genotoxic effects , leading to DNA damage and mutations in various cell lines.

Case Study: Genotoxicity in Human Keratinocytes

A study published in Mutation Research (2012) investigated the genotoxic potential of DBC in human keratinocytes (HaCaT cells). The results indicated that exposure to DBC resulted in significant DNA adduct formation and cellular apoptosis.

Table: Genotoxic Effects of DBC on HaCaT Cells

| Treatment Duration | DNA Adduct Levels | Apoptosis Rate (%) |

|---|---|---|

| Low Dose (Repeated) | Elevated | 25 |

| High Dose | Significantly Elevated | 50 |

These results suggest that DBC can induce genetic alterations that may contribute to carcinogenesis.

Environmental Health Implications

DBC is found in environmental pollutants such as tobacco smoke and fossil fuel combustion products, raising concerns about its impact on human health.

Case Study: Exposure Assessment

Research has indicated that individuals exposed to environments with high levels of PAHs, including DBC, are at increased risk for developing lung cancer. The compound's ability to form DNA adducts is crucial for understanding its carcinogenic potential.

Mechanistic Studies

Understanding the metabolic pathways of DBC is essential for elucidating its toxicological profile.

Metabolism Studies

Studies have shown that the metabolism of DBC involves hydroxylation processes critical for determining its activation or detoxification pathways. Notably, the expression levels of drug-metabolizing enzymes vary significantly among different tissues, influencing tissue-specific carcinogenicity.

Table: Metabolic Pathways of DBC

| Enzyme | Role | Expression Level |

|---|---|---|

| CYP1A1 | Activation | High |

| CYP1A2 | Detoxification | Moderate |

| CYP1B1 | Activation | Low |

Mecanismo De Acción

The mechanism of action of 7H-Dibenzo(a,g)carbazole involves its metabolism by cytochrome P450 enzymes. The compound undergoes hydroxylation, leading to the formation of reactive intermediates that can bind to DNA and form adducts. This process is critical for its carcinogenic activity . The primary molecular targets are DNA bases, and the pathways involved include the activation of cytochrome P450 enzymes and the formation of DNA adducts .

Comparación Con Compuestos Similares

- 1,2,5,6-Dibenzcarbazole

- 3,4,5,6-Dibenzocarbazole

- 7-Aza-7H-dibenzo(c,g)fluorene

Uniqueness: 7H-Dibenzo(a,g)carbazole is unique due to its specific structure and its potent carcinogenic properties. While other similar compounds also exhibit carcinogenicity, this compound is particularly notable for its strong association with lung cancer in experimental models .

Actividad Biológica

7H-Dibenzo[c,g]carbazole (DBC) is a polycyclic aromatic hydrocarbon (PAH) recognized for its significant carcinogenic properties. This compound has garnered attention in toxicological studies due to its complex interactions with biological systems, particularly concerning its metabolic pathways and genotoxic effects.

- Molecular Formula : CHN

- Molecular Weight : 267.32 g/mol

- CAS Number : 194-59-2

DBC is characterized by its high lipophilicity, which influences its bioavailability and interaction with biological membranes. Its structure allows for various metabolic transformations, primarily mediated by cytochrome P450 enzymes.

Metabolic Pathways

The metabolism of DBC involves several key pathways:

- Cytochrome P450 Activation : DBC is metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and induce mutagenesis. The primary metabolites identified include hydroxylated forms such as 2-OH-DBC and 3-OH-DBC, which have been implicated in genotoxicity .

- Photoactivation : DBC can also undergo photoactivation under ultraviolet light, resulting in enhanced genotoxic effects due to the generation of reactive oxygen species (ROS) .

Carcinogenicity

Numerous studies have established DBC as a potent carcinogen across various animal models. Key findings include:

- Tumor Induction in Mice : In experiments with male CBA mice, significant increases in hepatomas and pulmonary adenomas were observed following oral administration of DBC. The incidence rates varied based on the dosing regimen, with some groups showing up to 100% tumor incidence at higher doses .

| Experiment | Total Dose (mg) | Hepatomas Incidence | Pulmonary Adenomas Incidence |

|---|---|---|---|

| I | 15 | 18/39 | 37/39 |

| IIa | 15 | 20/20 | 19/20 |

| IIb | 3 | 16/20 | 17/20 |

Genotoxicity

DBC has been shown to induce DNA adducts and mutations in various cell types:

- DNA Adduct Formation : Studies demonstrated that exposure to DBC results in the formation of DNA adducts in both fish and mammalian cells, indicating its potential as a mutagenic agent .

- Micronucleus Assay : The compound has been linked to increased micronuclei formation in human lymphocytes, further supporting its genotoxic profile .

Case Studies

- Northern Pike Exposure : A study on juvenile northern pike exposed to DBC revealed a dose-dependent increase in DNA adducts, correlating with cellular events associated with tumor promotion. This highlights the ecological relevance of DBC as an environmental contaminant .

- Human Health Implications : Epidemiological studies suggest a potential link between DBC exposure and increased cancer risk in humans, particularly among populations exposed to environmental pollutants containing PAHs .

Propiedades

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZXZFVGTNEKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174756 | |

| Record name | 7H-Dibenzo(a,g)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207-84-1 | |

| Record name | 7H-Dibenzo[a,g]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Dibenzo(a,g)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Dibenzo(a,g)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-DIBENZO(A,G)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O17D62YK65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.